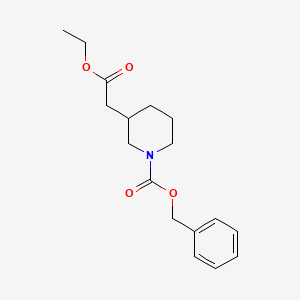

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

CAS No.: 953079-96-4

Cat. No.: VC2655722

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953079-96-4 |

|---|---|

| Molecular Formula | C17H23NO4 |

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H23NO4/c1-2-21-16(19)11-15-9-6-10-18(12-15)17(20)22-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |

| Standard InChI Key | VXGSXTNKDUKZNA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Introduction

Physical and Chemical Properties

Structural Characteristics

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate features several key structural elements:

-

A piperidine heterocycle that serves as the core structure

-

A benzyloxycarbonyl (Cbz) protecting group at the nitrogen position (N-1)

-

A 2-ethoxy-2-oxoethyl substituent at the 3-position of the piperidine ring

-

An ester functional group in the side chain

The compound's chemical formula is C17H23NO4 with a calculated molecular weight of 305.374 g/mol . The presence of the Cbz protecting group enables selective reactions at other positions while protecting the nitrogen atom, a common strategy in organic synthesis of complex molecules.

Applications and Research Significance

Role in Protein Degrader Development

The classification of benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate as a "Protein Degrader Building Block" highlights its significance in the emerging field of targeted protein degradation . This area of research has gained considerable attention in recent years as an alternative approach to traditional small molecule inhibitors. Protein degradation technologies such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues recruit the cell's own protein degradation machinery to selectively eliminate disease-causing proteins.

The specific role of this compound in protein degrader development likely relates to its potential as a synthetic intermediate in the construction of the linker region of bifunctional molecules. The piperidine core provides conformational constraints while the functionalized side chains offer points for further elaboration into more complex structures.

Current Research Trends

The compound's classification as a protein degrader building block places it within one of the most dynamic areas of current pharmaceutical research. Targeted protein degradation has emerged as a promising approach to address previously "undruggable" protein targets. Building blocks like benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate enable the synthesis of complex bifunctional molecules that can simultaneously bind to a target protein and an E3 ligase, triggering ubiquitination and subsequent degradation of the target protein.

Structural Relationships and Comparative Analysis

Related Piperidine Derivatives

Several structurally related compounds appear in the search results, providing context for understanding the distinctive features of benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate:

Table 2: Comparison of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate with Related Compounds

These structural variations illustrate the modularity of the basic piperidine scaffold and how different protecting groups and side chain modifications can be incorporated to tune the properties and reactivity of these compounds. The selection of protecting group (Cbz vs. Boc) and ester moiety (ethyl vs. methyl) depends on the specific synthetic strategy and intended application.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume